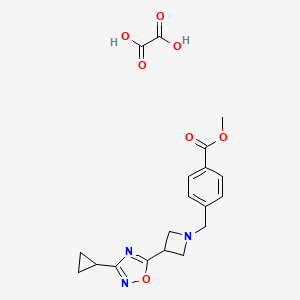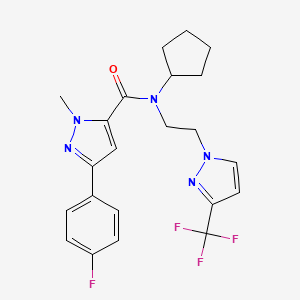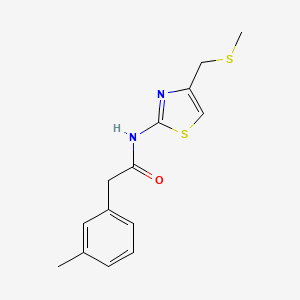![molecular formula C9H12N2OS B2641750 2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole CAS No. 2201201-94-5](/img/structure/B2641750.png)
2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole” is a derivative of thiadiazole, which is a heterocyclic compound containing nitrogen and sulfur . Thiadiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization . The exact method would depend on the starting materials and the desired product .
Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered thiadiazole ring with a methoxy group and a methyl group attached. The cyclopentenyl group would likely be attached to the methoxy group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have moderate to high boiling points and are soluble in common organic solvents .
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Antiproliferative and Antimicrobial Activities : Schiff bases derived from some 1,3,4-thiadiazole compounds were synthesized to explore their biological activities. These compounds exhibited DNA protective abilities and showed strong antimicrobial activity against certain strains. Notably, some compounds demonstrated cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231, indicating their potential for chemotherapy enhancement with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Novel Series of Potent, Selective, and Orally Active Inhibitors
Selective and Orally Active Inhibitors : Research on (methoxyalkyl)thiazoles has identified them as novel 5-lipoxygenase (5-LPO) inhibitors. These compounds, through enantioselective interactions with the enzyme, offer a new class of orally active, selective inhibitors. This highlights the potential of 1,3,4-thiadiazole derivatives in developing selective enzyme inhibitors (Bird et al., 1991).
Antimicrobial Evaluation
Antimicrobial Evaluation : A series of novel 1,3,4-thiadiazole derivatives exhibited significant antimicrobial activities against several microbial strains. This underlines the utility of 1,3,4-thiadiazole derivatives in antimicrobial drug development (Noolvi et al., 2016).
Biological and Pharmacological Activities
Biological and Pharmacological Activities Overview : 1,3,4-thiadiazole compounds are known for a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. Their molecular targets include various enzymes, highlighting their versatility in drug development (Matysiak, 2015).
Novel Anticancer Agents
Anticancer Agents Development : Synthesis and evaluation of novel 1,3,4-thiadiazole analogues demonstrated potential anticancer activity, with some compounds showing significant effects against cancer cell lines. This suggests the applicability of these compounds in anticancer therapy (Krishna et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-10-11-9(13-7)12-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXNPHLSGKPGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2641669.png)

![4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2641672.png)

![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-difluorophenyl)amino)formamide](/img/structure/B2641678.png)
![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641679.png)

![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)



![2,4-dimethyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2641686.png)